N-[5-(TERT-BUTYL)-3-ISOXAZOLYL]-N'-(4-ETHYLPHENYL)UREA
Overview
Description
N-[5-(TERT-BUTYL)-3-ISOXAZOLYL]-N’-(4-ETHYLPHENYL)UREA is a synthetic compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(TERT-BUTYL)-3-ISOXAZOLYL]-N’-(4-ETHYLPHENYL)UREA typically involves the reaction of 5-(tert-butyl)-3-isoxazolecarboxylic acid with 4-ethylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the urea linkage. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[5-(TERT-BUTYL)-3-ISOXAZOLYL]-N’-(4-ETHYLPHENYL)UREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted isoxazole derivatives.
Scientific Research Applications
N-[5-(TERT-BUTYL)-3-ISOXAZOLYL]-N’-(4-ETHYLPHENYL)UREA has been explored for various scientific research applications:
Medicinal Chemistry: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Biology: It has been studied for its effects on cellular processes and its potential as a therapeutic agent.
Materials Science: The compound’s unique structure makes it suitable for use in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-[5-(TERT-BUTYL)-3-ISOXAZOLYL]-N’-(4-ETHYLPHENYL)UREA involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby modulating various biological pathways. For example, it has been shown to inhibit the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N-(5-tert-butyl-3-isoxazolyl)-N’-(2-ethylphenyl)urea
- N-(5-tert-butyl-3-isoxazolyl)-N’-(4-methylphenyl)urea
- N-(5-tert-butyl-3-isoxazolyl)-N’-(2-trifluoromethoxyphenyl)urea
Uniqueness
N-[5-(TERT-BUTYL)-3-ISOXAZOLYL]-N’-(4-ETHYLPHENYL)UREA stands out due to its specific substitution pattern on the isoxazole ring and the phenylurea moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-(5-tert-butyl-1,2-oxazol-3-yl)-3-(4-ethylphenyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-5-11-6-8-12(9-7-11)17-15(20)18-14-10-13(21-19-14)16(2,3)4/h6-10H,5H2,1-4H3,(H2,17,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVXHRJSYIDESHB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)NC2=NOC(=C2)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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